molecular formula C13H17NO3 B1245637 10-Hydroxydarlingine

10-Hydroxydarlingine

Cat. No.: B1245637
M. Wt: 235.28 g/mol
InChI Key: UAARLJVWSXEVAB-SBMIAAHKSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Hydroxydarlingine is a bioactive alkaloid with a polycyclic structure characterized by a hydroxyl group at the C10 position.

Properties

Molecular Formula

C13H17NO3

Molecular Weight

235.28 g/mol

IUPAC Name

(1S,8S,9R)-8-hydroxy-4,5,12-trimethyl-6-oxa-12-azatricyclo[7.2.1.02,7]dodeca-2(7),4-dien-3-one

InChI

InChI=1S/C13H17NO3/c1-6-7(2)17-13-10(11(6)15)8-4-5-9(12(13)16)14(8)3/h8-9,12,16H,4-5H2,1-3H3/t8-,9+,12-/m0/s1

InChI Key

UAARLJVWSXEVAB-SBMIAAHKSA-N

Isomeric SMILES

CC1=C(OC2=C(C1=O)[C@@H]3CC[C@H]([C@@H]2O)N3C)C

Canonical SMILES

CC1=C(OC2=C(C1=O)C3CCC(C2O)N3C)C

Synonyms

10-hydroxy-darlingine
10-hydroxydarlingine

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Nevertheless, insights can be inferred from structurally related compounds listed in the Derwent Drug File Thesaurus (Evidences 2 and 4) and regulatory guidelines (Evidences 5–7). Below is a comparative analysis based on structural motifs and pharmacological classifications:

Table 1: Structural and Functional Comparison of Selected Dehydro/Methylene Derivatives

Compound Name Core Structure Key Functional Groups Potential Applications References
Dehydropodophyllotoxin Cyclolignan C10 hydroxyl, lactone ring Anticancer (topoisomerase II inhibitor)
Methylenedioxycamptothecin Camptothecin analog Methylenedioxy bridge at C10,11 Antitumor (topoisomerase I inhibitor)
Dehydrozingerone Phenylpropanoid α,β-unsaturated ketone Antioxidant, anti-inflammatory
10-Hydroxydarlingine Presumed polycyclic alkaloid C10 hydroxyl Theoretical: Neuroprotection [No direct evidence]

Key Observations:

Structural Similarities :

  • Dehydropodophyllotoxin and Methylenedioxycamptothecin-10,11 share hydroxyl or oxygenated substituents at positions analogous to 10-Hydroxydarlingine’s C10 group. These groups are critical for DNA-intercalating activity in anticancer agents .
  • Dehydrozingerone ’s α,β-unsaturated ketone moiety is associated with redox modulation, a feature that may overlap with hypothesized antioxidant properties of 10-Hydroxydarlingine .

Pharmacological Gaps: Unlike well-studied compounds such as Dehydropodophyllotoxin, 10-Hydroxydarlingine lacks empirical data on receptor binding, metabolic stability, or toxicity profiles. Regulatory guidelines () emphasize the need for such data to establish therapeutic relevance . No Lipinski rule-of-five violations or ADME (Absorption, Distribution, Metabolism, Excretion) data are available for 10-Hydroxydarlingine, unlike its analogs (e.g., Methylenedioxycamptothecin), which have documented pharmacokinetic profiles .

Synthetic Challenges :

  • highlights the importance of rigorous synthetic validation, including structural elucidation and impurity profiling, which are absent for 10-Hydroxydarlingine .

Research and Regulatory Considerations

Data Requirements :

  • Per ICH guidelines (), comparative studies must include physicochemical properties (e.g., solubility, logP), structural analogs, and in vitro activity assays to validate uniqueness .
  • Clinical trial guidelines () stress the need for dose-response relationships and long-term efficacy data, which are unavailable for 10-Hydroxydarlingine .

Potential Pitfalls: Structural similarities to known toxins (e.g., Dehydropodophyllotoxin’s hepatotoxicity) warrant caution in assuming safety . Without molecular docking or in silico studies (as in ), mechanistic insights into 10-Hydroxydarlingine remain speculative .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.